3-Amino-1-(3-fluorophenyl)piperidin-2-one
Overview
Description
3-Amino-1-(3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₁H₁₃FN₂O. It is a fluorinated piperidinone derivative that has garnered interest in various scientific fields due to its unique structural and chemical properties.
Mechanism of Action
- It’s essential to note that the indole scaffold, which is present in this compound, has been associated with diverse biological activities . Further research is needed to pinpoint specific targets.
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption characteristics are not well-documented . Its volume of distribution and protein binding properties are unknown. Enzymatic metabolism likely occurs, leading to metabolites. The compound’s excretion pathways remain unexplored.
Biochemical Analysis
Biochemical Properties
3-Amino-1-(3-fluorophenyl)piperidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes in cellular processes can have significant implications for cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the concentration used in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. For instance, it may be oxidized, reduced, or hydrolyzed by specific enzymes, resulting in the formation of intermediate metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its physicochemical properties. Additionally, this compound can bind to specific proteins, such as albumin, which facilitates its distribution within the body. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by specific targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reductive Amination: This involves the reaction of 3-fluorophenylpiperidin-2-one with an amine source under reductive conditions.
Nucleophilic Substitution: This method involves the substitution of a suitable leaving group in the precursor molecule with an amine group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
3-Amino-1-(3-fluorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
3-Amino-1-(4-fluorophenyl)piperidin-2-one
3-Amino-1-(2-fluorophenyl)piperidin-2-one
3-Amino-1-(3-fluorophenyl)ethylpiperidin-2-one
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Properties
IUPAC Name |
3-amino-1-(3-fluorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSDQGAHEZCMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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